molecular formula C17H22N2O3S B6709859 N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide

N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide

Cat. No.: B6709859
M. Wt: 334.4 g/mol
InChI Key: HPRNTOWDODLWLE-UHFFFAOYSA-N
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Description

N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structural features, including a quinoline core substituted with methyl groups and a carboxamide functional group.

Properties

IUPAC Name

N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-8-14-12(2)6-7-18-16(14)15(9-11)17(20)19(4)13(3)10-23(5,21)22/h6-9,13H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRNTOWDODLWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C(=O)N(C)C(C)CS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Sulfonylation: The final step involves the sulfonylation of the amine group with methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

Medicine

In medicinal chemistry, quinoline derivatives are explored for their antimicrobial, antiviral, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Lacks the methyl and sulfonyl substitutions, making it less hydrophobic and potentially less active.

    4,6-Dimethylquinoline: Similar structure but without the carboxamide and sulfonyl groups, leading to different chemical properties and biological activities.

    N-Methylquinoline-8-carboxamide: Similar but lacks the sulfonyl group, affecting its solubility and reactivity.

Uniqueness

N,4,6-trimethyl-N-(1-methylsulfonylpropan-2-yl)quinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl and sulfonyl groups enhances its lipophilicity and potential for interaction with biological membranes and targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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